![molecular formula C16H13ClFNO3 B4793549 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4793549.png)
2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, including the reaction of specific precursors like pyrazole and benzofuran with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. These processes are detailed through the utilization of NMR, IR, and Mass spectroscopy, confirming the chemical structures of the synthesized compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by advanced spectroscopic techniques such as 1H NMR, IR, and Mass spectroscopy. These methods provide precise information on the molecular geometry, electron distribution, and overall molecular architecture, which are crucial for understanding the compound's interaction with biological targets (Abbasi et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives often include the formation of acetamides through the reaction of specific amines and acyl chlorides. These reactions are critical for modifying the compound's structure to enhance its pharmacological properties. The synthesized compounds are then tested for their antimicrobial, anti-inflammatory, and anti-diabetic potentials, showcasing their versatile chemical properties (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical methods. These properties are essential for drug formulation and delivery, influencing the compound's stability, bioavailability, and therapeutic efficacy (Ping, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with biological molecules, are pivotal for the compound's function as a potential therapeutic agent. Studies focusing on these aspects provide insights into the compound's mechanism of action, therapeutic potential, and safety profile. The interaction with enzymes, receptors, and other cellular components is particularly significant for understanding the compound's pharmacological effects (Lee et al., 2007).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-2-1-3-13(18)11(12)9-16(20)19-10-4-5-14-15(8-10)22-7-6-21-14/h1-5,8H,6-7,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGEDKRPMUQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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